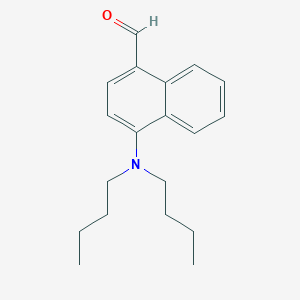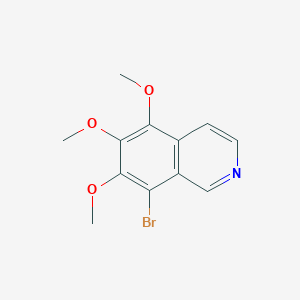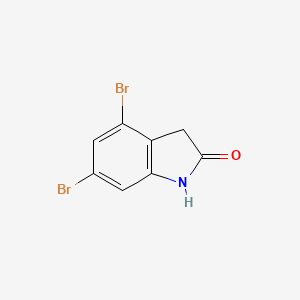
3,5-Dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a chromen-4-one backbone, which is a significant structural entity in medicinal chemistry due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenolic compounds and methoxy-substituted benzaldehydes. The reaction is often catalyzed by acids or bases and requires controlled temperatures to ensure the correct formation of the chromen-4-one structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can further undergo additional modifications to enhance their biological activity .
Scientific Research Applications
3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of natural dyes and as a component in cosmetic formulations
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Properties: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methoxy groups but shares the chromen-4-one backbone.
Flavone: Similar structure but differs in the position and number of hydroxyl and methoxy groups.
Isoflavone: Contains a similar backbone but with different substitution patterns.
Uniqueness
3,5-dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties compared to other flavonoids .
Properties
CAS No. |
25572-50-3 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3,5-dihydroxy-6-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-8-7-10-12(13(11)17)14(18)15(19)16(21-10)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
InChI Key |
HSELOZMBAKAJAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


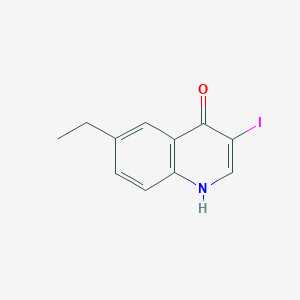
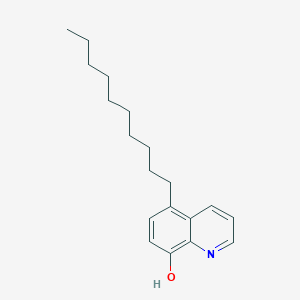

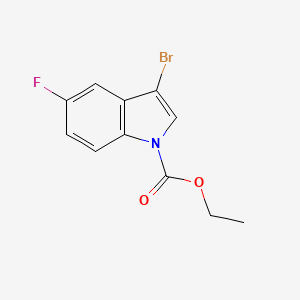


![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
